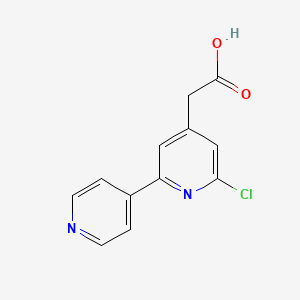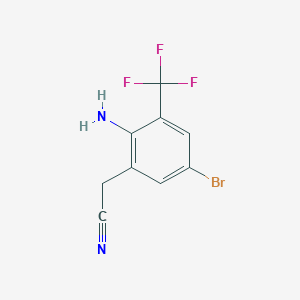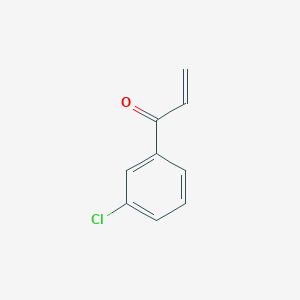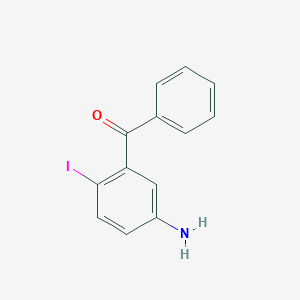
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a bromine atom, and a phenylethoxy group attached to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process may include:
Bromination: Introduction of a bromine atom to the anthracene core.
Amination: Addition of amino groups at specific positions.
Phenylethoxylation: Attachment of the phenylethoxy group.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Employing ammonia or amine derivatives under controlled temperatures.
Phenylethoxylation: Utilizing phenylethyl alcohol or its derivatives with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the anthracene core or amino groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups, particularly the bromine atom, with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in alcohol or aqueous solution.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or amines.
科学研究应用
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various interactions, such as:
Binding to DNA or proteins: Through hydrogen bonding or hydrophobic interactions.
Electron transfer: Facilitated by the anthracene core, which can participate in redox reactions.
Fluorescence: Emission of light upon excitation, useful in imaging and sensing applications.
相似化合物的比较
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione
- 1,4,5,8-Tetranitronaphthalene
Uniqueness
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione stands out due to its specific combination of functional groups, which confer unique properties such as enhanced fluorescence and specific reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and high sensitivity.
属性
CAS 编号 |
88603-43-4 |
|---|---|
分子式 |
C22H19BrN4O3 |
分子量 |
467.3 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)22(29)18-16(21(15)28)13(25)9-14(20(18)27)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
InChI 键 |
BMTPNKOGQHWFGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)





![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)


![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)


![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
